Acetylsalicylic Anhydride Exhibits a Unique S-to-N Intramolecular Acyl Transfer Mechanism Not Observed with Acetic Anhydride
In a mechanistic study comparing the reactivity of acetylsalicylic anhydride with that of simpler acylating agents, ASN was shown to react with L-cysteine via a unique two-step consecutive kinetic pathway. The reaction of the thiol anion with the anhydride first forms an intermediate thiol ester, which then undergoes a quantitative intramolecular rearrangement to yield a stable amide product, N-(O-acetylsalicyloyl)-2-amino-3-thiopropionic acid [1]. This S-to-N acyl transfer is a specific property of the acetylsalicyloyl moiety and was not observed with N-acetylcysteine, confirming the essential role of the free amino group in this rearrangement [1]. In contrast, acetylation with acetic anhydride yields only a simple S-acetylated product without this intramolecular transfer, representing a fundamentally different reaction outcome and mechanistic pathway .
| Evidence Dimension | Reaction Mechanism and Product Type with Thiol Nucleophiles |
|---|---|
| Target Compound Data | Acetylsalicylic anhydride (ASN) undergoes a consecutive kinetic pathway forming a thiol ester intermediate followed by quantitative S-to-N intramolecular acyl transfer to yield a stable amide. |
| Comparator Or Baseline | Acetic anhydride yields simple S-acetylated thioesters without subsequent intramolecular rearrangement. |
| Quantified Difference | Qualitative difference: unique amide product vs. simple thioester. |
| Conditions | Reaction with L-cysteine in aqueous buffer, pH-dependent, at ambient temperature. |
Why This Matters
This unique reactivity is essential for research into aspirin hypersensitivity mechanisms, where ASN is used to model the specific acylation of protein thiols, a role for which generic acetylating agents are mechanistically unsuitable.
- [1] Dannan, H., et al. (1986). S-acylation of cysteine by O-acetylsalicylic anhydride: a possible mechanism for aspirin hypersensitivity? Journal of Pharmaceutical Sciences, 75(11), 1081-1084. View Source
